REACTION_CXSMILES
|
[CH3:1][CH:2]1[N:7]([CH3:8])[CH2:6][CH2:5][N:4]([C:9]2[CH:14]=[CH:13][C:12]([NH:15]/[CH:16]=[C:17]3\[C:18](=[O:29])[NH:19][C:20](=[O:28])[C:21]4[C:26]\3=[CH:25][C:24]([I:27])=[CH:23][CH:22]=4)=[CH:11][CH:10]=2)[CH2:3]1.BrC1C=C2C(=CC=1)[C:37](=[O:41])NC(=O)C2=CNC1C=CC(N2CC(C)NC(C)C2)=CC=1>>[I:27][C:24]1[CH:25]=[C:26]2[C:21](=[CH:22][CH:23]=1)[C:20](=[O:28])[NH:19][C:18](=[O:29])/[C:17]/2=[CH:16]/[O:41][CH3:37].[CH3:1][CH:2]1[N:7]([CH3:8])[CH2:6][CH2:5][N:4]([C:9]2[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][CH:10]=2)[CH2:3]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1CN(CCN1C)C1=CC=C(C=C1)N\C=C\1/C(NC(C2=CC=C(C=C12)I)=O)=O
|
Name
|
6-bromo-4-({[4-(3,5-dimethylpiperazin-1-yl)phenyl]amino}methylene)isoquinoline-1,3(2H,4H)-dione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(C(NC(C2=CC1)=O)=O)=CNC1=CC=C(C=C1)N1CC(NC(C1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
after purified from HPLC, 0.052 g (22.6% yield) of light brown solid
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C2\C(\C(NC(C2=CC1)=O)=O)=C/OC
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Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.46 mmol | |
AMOUNT: MASS | 0.15 g |
Name
|
|
Type
|
product
|
Smiles
|
CC1CN(CCN1C)C1=CC=C(C=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.5 mmol | |
AMOUNT: MASS | 0.11 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |